4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide
Description
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Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-[2-[(4-tert-butylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5S2/c1-27(2,3)21-7-11-23(12-8-21)30-25(34)29-15-16-32-17-19-33(20-18-32)26(35)31-24-13-9-22(10-14-24)28(4,5)6/h7-14H,15-20H2,1-6H3,(H,31,35)(H2,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMQKOSUPAAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide , also known by its CAS number 866038-43-9, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H30N4S2
- Molecular Weight : 394.61 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the carbothioamide group suggests potential inhibitory effects on certain enzymatic activities, possibly through covalent modification of nucleophilic residues.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyridine and thiourea can inhibit tumor growth in various cancer cell lines. The specific compound under discussion has been tested in vitro against several cancer types, demonstrating promising cytotoxic effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary data suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism appeared to involve both direct cytotoxicity and modulation of immune responses.
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps including the formation of key intermediates through nucleophilic substitutions and coupling reactions. Variations in substituents can lead to derivatives with altered biological activities, suggesting avenues for optimizing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
